molecular formula C17H14Cl2O4 B14502060 2-[3-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid CAS No. 62809-94-3

2-[3-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid

Katalognummer: B14502060
CAS-Nummer: 62809-94-3
Molekulargewicht: 353.2 g/mol
InChI-Schlüssel: BFBRCVRHHVYFCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid is an organic compound that belongs to the class of phenoxy acids This compound is characterized by the presence of a dichlorobenzoyl group attached to a phenoxy moiety, which is further connected to a methylpropanoic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid typically involves the following steps:

    Preparation of 3,4-Dichlorobenzoyl Chloride: This intermediate is prepared by refluxing 3,4-dichlorobenzoic acid with thionyl chloride.

    Formation of the Phenoxy Intermediate: The phenoxy intermediate is synthesized by reacting 3-(3,4-dichlorobenzoyl)phenol with an appropriate alkylating agent under basic conditions.

    Final Coupling Reaction: The phenoxy intermediate is then coupled with 2-methylpropanoic acid under suitable reaction conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[3-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dichlorobenzoyl group to less oxidized forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Reduced forms of the dichlorobenzoyl group.

    Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-[3-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[3-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[3-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid is unique due to its specific dichlorobenzoyl and phenoxy moieties, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

62809-94-3

Molekularformel

C17H14Cl2O4

Molekulargewicht

353.2 g/mol

IUPAC-Name

2-[3-(3,4-dichlorobenzoyl)phenoxy]-2-methylpropanoic acid

InChI

InChI=1S/C17H14Cl2O4/c1-17(2,16(21)22)23-12-5-3-4-10(8-12)15(20)11-6-7-13(18)14(19)9-11/h3-9H,1-2H3,(H,21,22)

InChI-Schlüssel

BFBRCVRHHVYFCS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C(=O)O)OC1=CC=CC(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.